molecular formula C29H35N3O6S3 B014669 2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate CAS No. 1244034-02-3

2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate

Cat. No. B014669
M. Wt: 617.8 g/mol
InChI Key: HVRFTHKYWFEESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds involving benzenesulfonate moieties often involves multi-step reactions that can include radical relay strategies, reactions with sodium metabisulfite, and various catalytic processes under specific conditions. For example, Gong et al. (2019) developed a radical relay strategy for the generation of 3-(methylsulfonyl)benzo[ b]thiophenes through a reaction of methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite, showcasing the intricate steps involved in the synthesis of complex molecules related to the target compound (Gong et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of such compounds reveals detailed insights into their configuration and geometry. Fun et al. (2011) described the molecular structure of a compound with similar features, highlighting the importance of the E configuration and planarity within the π-conjugated system, contributing to the molecule's overall properties (Fun et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving sulfonamides and their derivatives can lead to a variety of products, influenced by the nature of the reactants and conditions. For instance, reactions with nucleophiles or through photoredox-catalyzed processes can create complex scaffolds, including benzothiophenes and benzoselenophenes, showcasing the reactivity and versatility of sulfonamide-based compounds (Yan et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including stability, solubility, and crystalline structure, are essential for understanding their behavior in different environments. The crystal structure and hydrogen bonding patterns, for instance, play a crucial role in stabilizing these molecules and affecting their solubility and interaction with other substances (Miao et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and potential for forming diverse structures, are pivotal. The synthesis and functionalization of sulfonamide derivatives can lead to compounds with significant biological activity, highlighting the chemical versatility and potential applications of these molecules (Elkholy, 2008).

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, such as [18F]FDDNP and 11C-PIB, have been developed for in vivo measurement of amyloid in Alzheimer's disease patients. These compounds, through PET imaging, enable early detection of Alzheimer's by identifying amyloid deposits in the brain, which is crucial for understanding the pathophysiological mechanisms and evaluating new therapies (Nordberg, 2007).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) exhibit a simple structure that, along with their self-assembly behavior, makes them versatile in nanotechnology, polymer processing, and biomedical applications. Their use spans from creating nanometer-sized structures to potential biomedical applications due to their multivalent nature and ability to form stable one-dimensional rods stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

Antioxidant Capacity Assays

The ABTS/potassium persulfate decolorization assay is widely used to measure antioxidant capacity, with some antioxidants forming coupling adducts with ABTS radical cations. This review highlights the reaction pathways and the need for further elucidation on the contribution of these reactions to total antioxidant capacity, emphasizing the assay's use in tracking antioxidant system changes during storage and processing (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

properties

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O6S3/c1-5-31(6-2)20-9-12-23-26(17-20)38-27-18-21(32(7-3)8-4)10-13-24(27)29(23)25-14-11-22(19-28(25)41(35,36)37)40(33,34)30-15-16-39/h9-14,17-19,30H,5-8,15-16H2,1-4H3,(H-,35,36,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRFTHKYWFEESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCS)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405125
Record name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate

CAS RN

1244034-02-3
Record name 2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Reactant of Route 3
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate
Reactant of Route 6
2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-(2-sulfanylethylsulfamoyl)benzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.